molecular formula C8H19N B105137 N-tert-Butylbutylamine CAS No. 16486-74-1

N-tert-Butylbutylamine

Cat. No. B105137
CAS RN: 16486-74-1
M. Wt: 129.24 g/mol
InChI Key: VACPZDQXUAOTFR-UHFFFAOYSA-N
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Description

N-tert-Butylbutylamine, also known as TBBAm, is an organic compound that belongs to the class of amines. This compound has gained significant attention in scientific research due to its unique chemical properties. The purpose of

Scientific Research Applications

N-tert-Butylbutylamine has various scientific research applications. It is widely used in the synthesis of pharmaceutical compounds as a building block. It is also used as a catalyst in organic reactions, including the synthesis of polymers, dyes, and agrochemicals. Furthermore, this compound has been found to have antimicrobial and antifungal properties, making it a potential candidate for the development of new drugs.

Mechanism Of Action

N-tert-Butylbutylamine acts as a nucleophile due to the presence of the amine group. It can react with various electrophiles, such as carbonyl compounds, to form imines and enamines. This reaction is known as reductive amination and is widely used in organic synthesis. Furthermore, this compound has been found to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses.

Biochemical And Physiological Effects

N-tert-Butylbutylamine has been found to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the brain, leading to an increase in cognitive function and mood enhancement. Furthermore, this compound has been found to have antioxidant properties, which can protect cells from oxidative damage.

Advantages And Limitations For Lab Experiments

N-tert-Butylbutylamine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Furthermore, it is relatively inexpensive compared to other organic compounds. However, this compound has some limitations, such as its low solubility in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research of N-tert-Butylbutylamine. One potential area of research is the development of new drugs based on the antimicrobial and antifungal properties of this compound. Furthermore, the use of this compound as a catalyst in organic reactions can be further explored. Additionally, the effects of N-tert-Butylbutylamine on the central nervous system can be studied in more detail to understand its potential use in the treatment of neurological disorders.
Conclusion:
In conclusion, N-tert-Butylbutylamine is an organic compound with unique chemical properties that have made it a popular subject of scientific research. This compound has various applications in the synthesis of pharmaceutical compounds, as a catalyst in organic reactions, and as a potential candidate for the development of new drugs. Furthermore, the biochemical and physiological effects of N-tert-Butylbutylamine have been studied extensively, and its advantages and limitations for lab experiments have been identified. There are several future directions for the research of this compound, including the development of new drugs and the exploration of its effects on the central nervous system.

properties

CAS RN

16486-74-1

Product Name

N-tert-Butylbutylamine

Molecular Formula

C8H19N

Molecular Weight

129.24 g/mol

IUPAC Name

N-tert-butylbutan-1-amine

InChI

InChI=1S/C8H19N/c1-5-6-7-9-8(2,3)4/h9H,5-7H2,1-4H3

InChI Key

VACPZDQXUAOTFR-UHFFFAOYSA-N

SMILES

CCCCNC(C)(C)C

Canonical SMILES

CCCCNC(C)(C)C

Other CAS RN

16486-74-1

Origin of Product

United States

Synthesis routes and methods

Procedure details

In an analogous manner to that in example 1c, 1.5 mol of tert-butylamine were reacted with n-propionaldehyde (example 2a) or n-butyraldehyde (example 2b) to give the corresponding secondary amines (tert-butylpropylamine and n-butyl-tert-butylamine respectively), and they were then analyzed by gas chromatography. For these reactions too, yields of 93.6 area % (example 2a) and 95.7 area % (example 2b) of the corresponding secondary amines were achieved.
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